molecular formula C4H12ClNSSn B13990080 Ethanamine, 2-[(chlorodimethylstannyl)thio]- CAS No. 74058-33-6

Ethanamine, 2-[(chlorodimethylstannyl)thio]-

Cat. No.: B13990080
CAS No.: 74058-33-6
M. Wt: 260.37 g/mol
InChI Key: FUTSAYGDMSTEAE-UHFFFAOYSA-L
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Description

Ethanamine, 2-[(chlorodimethylstannyl)thio]- is an organotin compound characterized by the presence of a tin atom bonded to a sulfur atom, which is further bonded to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethanamine, 2-[(chlorodimethylstannyl)thio]- typically involves the reaction of ethanamine with chlorodimethylstannane in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction can be represented as: [ \text{Ethanamine} + \text{Chlorodimethylstannane} \rightarrow \text{Ethanamine, 2-[(chlorodimethylstannyl)thio]-} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: Ethanamine, 2-[(chlorodimethylstannyl)thio]- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

Ethanamine, 2-[(chlorodimethylstannyl)thio]- has several applications in scientific research:

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as a catalyst in polymerization reactions.

Mechanism of Action

The mechanism of action of ethanamine, 2-[(chlorodimethylstannyl)thio]- involves its interaction with molecular targets through its tin and sulfur atoms. These interactions can lead to the formation of stable complexes with various substrates, influencing their reactivity and stability. The compound can also act as a ligand, coordinating with metal centers in catalytic processes.

Comparison with Similar Compounds

    Ethanamine, 2-[(dimethylstannyl)thio]-: Lacks the chlorine atom, leading to different reactivity and applications.

    Ethanamine, 2-[(trimethylstannyl)thio]-: Contains an additional methyl group, affecting its steric and electronic properties.

    Ethanamine, 2-[(chlorodimethylgermyl)thio]-: Substitutes tin with germanium, resulting in distinct chemical behavior.

Uniqueness: Ethanamine, 2-[(chlorodimethylstannyl)thio]- is unique due to the presence of the chlorodimethylstannyl group, which imparts specific reactivity and stability to the compound. This makes it particularly useful in applications requiring precise control over chemical transformations.

Properties

CAS No.

74058-33-6

Molecular Formula

C4H12ClNSSn

Molecular Weight

260.37 g/mol

IUPAC Name

2-[chloro(dimethyl)stannyl]sulfanylethanamine

InChI

InChI=1S/C2H7NS.2CH3.ClH.Sn/c3-1-2-4;;;;/h4H,1-3H2;2*1H3;1H;/q;;;;+2/p-2

InChI Key

FUTSAYGDMSTEAE-UHFFFAOYSA-L

Canonical SMILES

C[Sn](C)(SCCN)Cl

Origin of Product

United States

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